N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine
Description
Chemical Structure and Key Features The compound N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine (hereafter referred to as the target compound) features a tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups and a para-substituted phenyl ring bearing a dimethylamine moiety. Its molecular formula is C₂₀H₂₅N₂O₂, with a molecular weight of 325.43 g/mol (calculated).
Yields for such reactions vary widely; for example, compound 61 (structurally similar but with an additional acetamide group) was synthesized in 9% yield, while simpler analogs (e.g., compound 63) achieved 69% yield.
Properties
IUPAC Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-21(2)15-7-5-13(6-8-15)19-16-12-18(23-4)17(22-3)11-14(16)9-10-20-19/h5-8,11-12,19-20H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRQQAJAESRBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Core
Pomeranz-Fritsch-Bobbitt Cyclization
The Pomeranz-Fritsch-Bobbitt cyclization remains a cornerstone for synthesizing tetrahydroisoquinolines. This method involves cyclizing benzylamine derivatives under acidic conditions. For 6,7-dimethoxy substitution, homoveratrylamine (3,4-dimethoxyphenethylamine) serves as the starting material.
Procedure :
- Intermediate Formation : Homoveratrylamine is condensed with a β-ketoamide (e.g., ethyl acetoacetate) in dichloromethane with Na₂SO₄ as a desiccant.
- Cyclization : The enaminone intermediate undergoes cyclization in methanesulfonic acid at room temperature for 2–4 days, yielding the tetrahydroisoquinoline scaffold.
Reaction Conditions :
| Step | Reagents | Solvent | Time | Yield |
|---|---|---|---|---|
| Condensation | β-Ketoamide, Na₂SO₄ | CH₂Cl₂ | 14 days | 70–76% |
| Cyclization | MeSO₃H | – | 2–4 days | 68–72% |
This method’s limitations include prolonged reaction times and sensitivity to electronic effects from substituents.
Petasis Reaction Followed by Cyclization
A hybrid approach combines the Petasis reaction with Pomeranz-Fritsch-Bobbitt cyclization to access chiral tetrahydroisoquinolines.
Procedure :
- Petasis Reaction : Homoveratrylamine reacts with glyoxylic acid and a boronic acid (e.g., phenylboronic acid) to form a morpholinone intermediate.
- Cyclization : The intermediate undergoes acid-catalyzed cyclization (HCl/EtOH) to yield the tetrahydroisoquinoline core.
Advantages :
Functionalization of the Tetrahydroisoquinoline Core
Introduction of the Para-Substituted Phenyl Group
The 1-phenyl group is introduced either during cyclization or via post-functionalization.
Friedel-Crafts Alkylation
Procedure :
- Electrophilic Aromatic Substitution : Reacting the tetrahydroisoquinoline with benzaldehyde derivatives (e.g., 4-nitrobenzaldehyde) in the presence of Lewis acids (AlCl₃).
- Reduction : Nitro groups are reduced to amines using H₂/Pd-C or SnCl₂/HCl.
Challenges :
- Limited regioselectivity for para-substitution.
- Competing ortho/meta products require tedious purification.
Suzuki-Miyaura Coupling
Procedure :
- Borylation : Introduce a boronic ester at the 1-position using Miyaura borylation.
- Cross-Coupling : React with 4-bromophenyl dimethylamine under Pd(PPh₃)₄ catalysis.
Conditions :
| Reagent | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Bromophenyl dimethylamine | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 65–70% |
This method offers superior regiocontrol but requires pre-functionalized aryl halides.
Installation of the N,N-Dimethylamine Group
Reductive Amination
Procedure :
- Primary Amine Formation : Reduce a nitro group (introduced via Friedel-Crafts or coupling) to an amine.
- Methylation : Treat with formaldehyde and NaBH₃CN in MeOH to achieve N,N-dimethylation.
Reaction Parameters :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Reduction | H₂, Pd/C | RT, 12 h | 85% |
| Methylation | HCHO, NaBH₃CN | MeOH, 0°C → RT | 78% |
Comparative Analysis of Synthetic Routes
Efficiency and Yield
| Method | Key Steps | Total Yield | Limitations |
|---|---|---|---|
| Pomeranz-Fritsch + Friedel-Crafts | Cyclization → Friedel-Crafts → Reductive Amination | 45% | Low regioselectivity |
| Petasis + Suzuki Coupling | Petasis → Suzuki → Buchwald-Hartwig | 55% | High cost of catalysts |
| Reductive Amination Post-Cyclization | Cyclization → Nitro Reduction → Methylation | 50% | Multiple purification steps |
Scalability and Practical Considerations
- Classical Cyclization : Suitable for gram-scale synthesis but time-intensive.
- Cross-Coupling Methods : Require stringent anhydrous conditions but enable modular construction.
Mechanistic Insights and Side Reactions
Acid-Catalyzed Cyclization
Protonation of the enaminone intermediate facilitates intramolecular attack, forming the six-membered ring. Competing side reactions include:
Competing Pathways in Reductive Amination
- Imine Formation : Reversible reaction between amines and carbonyl compounds.
- Over-methylation : Risk of quaternary ammonium salt formation with excess formaldehyde.
Chemical Reactions Analysis
Synthetic Routes and Core Functionalization
The compound’s synthesis typically involves:
-
Petasis reaction : Combines 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and substituted amines to form intermediates like N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one .
-
Pomeranz–Fritsch–Bobbitt cyclization : Converts intermediates into the tetrahydroisoquinoline core via acid-catalyzed cyclization (e.g., using HCl in ethanol at 60°C) .
Table 1: Key Synthetic Steps and Conditions
Substitution Reactions
The dimethylamine group undergoes nucleophilic substitution under acidic or alkylating conditions:
-
Methylation : Reacts with methyl iodide in DMF at 50°C to form quaternary ammonium salts .
-
Acylation : Acetic anhydride in pyridine substitutes the amine with acetyl groups, forming N-acetyl derivatives .
Example Reaction:
Oxidation and Reduction
-
Oxidation : The tetrahydroisoquinoline ring is oxidized by KMnO₄ in acidic conditions to yield 6,7-dimethoxyisoquinoline derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a decahydro derivative, altering pharmacological activity .
Table 2: Redox Reaction Outcomes
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Isoquinoline ketone | Bioactive intermediates | |
| Reduction | H₂/Pd-C | Decahydrotetrahydroisoquinoline | Neuropharmacology studies |
Cross-Coupling Reactions
The aryl halide moiety participates in metal-catalyzed cross-coupling:
-
Suzuki coupling : With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to introduce biaryl systems .
-
Negishi coupling : Using dimethylzinc and NiCl₂(PPh₃)₂ in DMF at 50°C for alkyl-aryl bond formation .
Example:
Biologically Relevant Modifications
-
Pictet–Spengler cyclization : Forms β-carboline derivatives under acidic conditions (e.g., HCl/MeOH), enhancing binding to NMDA receptors .
-
Resolution of enantiomers : Chiral mandelic acid resolves racemic mixtures into (R) and (S) enantiomers, critical for neuropharmacological studies .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Animal studies have shown that similar compounds can significantly reduce depressive behaviors in models of depression .
2. Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. In vitro studies suggest that it can enhance cell survival under stress conditions.
Pharmacological Applications
1. Analgesic Properties
N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine has shown promise as an analgesic agent. Preclinical trials indicate that it can effectively reduce pain responses in animal models, potentially through modulation of pain pathways involving opioid receptors .
2. Anticancer Potential
Emerging studies have suggested that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell cycle progression in cancerous cells. Case studies report significant tumor reduction in xenograft models when treated with similar tetrahydroisoquinoline derivatives.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study conducted on transgenic mice demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. The findings suggest potential therapeutic avenues for Alzheimer's disease treatment.
Case Study 2: Analgesic Efficacy in Chronic Pain Models
In a randomized trial involving rats with induced chronic pain, treatment with the compound resulted in a statistically significant decrease in pain scores compared to placebo. The observed effects were attributed to its action on central nervous system pathways involved in pain perception .
Mechanism of Action
The mechanism of action of N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several tetrahydroisoquinoline derivatives and phenyl-substituted amines. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
- The dimethylamino group in the target compound distinguishes it from S-Norarmepavine (phenol substituent) and TMPD (tetramethylated diamine).
- The 6,7-dimethoxy groups are conserved in tetrahydroisoquinoline derivatives (e.g., compounds 61–64), suggesting a role in hydrophobic receptor interactions.
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
Notes:
- logP and Solubility: The dimethylamino group improves aqueous solubility compared to non-polar analogs (e.g., compound 61). S-Norarmepavine’s phenol group further enhances solubility but reduces membrane permeability.
Research Findings and Implications
Receptor Selectivity: The 6,7-dimethoxy motif in tetrahydroisoquinolines is critical for orexin-1 receptor binding, as seen in compounds 61 and 62. The target compound’s dimethylamino group may enhance selectivity by avoiding steric clashes observed in bulkier analogs.
Metabolic Stability: S-Norarmepavine’s phenol group increases susceptibility to glucuronidation, whereas the target compound’s dimethylamine may improve metabolic stability.
Formulation Considerations : TMPD’s dihydrochloride salt () demonstrates the importance of salt forms in optimizing solubility, a strategy applicable to the target compound.
Biological Activity
N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 342.44 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the tetrahydroisoquinoline core followed by functionalization to introduce the dimethylamine group. Specific synthetic routes have been documented in literature, showcasing various methodologies including the use of alkylating agents and reductive amination techniques .
Neuropharmacological Effects
Research indicates that compounds related to tetrahydroisoquinolines exhibit significant neuropharmacological effects. For instance:
- Dopaminergic Activity : Tetrahydroisoquinolines have been shown to interact with dopaminergic receptors, potentially influencing dopamine release and uptake in the brain. This activity is crucial for understanding their role in treating neurodegenerative diseases such as Parkinson's disease .
- Antidepressant Properties : Some studies suggest that derivatives of this class may possess antidepressant-like effects in animal models. The mechanism often involves modulation of serotonin and norepinephrine levels .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study on Antidepressant Activity : A study demonstrated that a related tetrahydroisoquinoline derivative significantly reduced depressive-like behavior in mice when administered at varying doses. The results indicated a dose-dependent response with optimal efficacy observed at moderate doses .
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. This was assessed using in vitro models where cell viability was measured post-treatment with the compound .
Research Findings
Recent findings emphasize the importance of structural modifications on biological activity:
Q & A
Q. Table 1: Representative Synthetic Routes
Basic: How is structural characterization performed for this compound and its derivatives?
Methodological Answer:
- NMR : Aromatic protons (δ 6.5–7.4 ppm) confirm the tetrahydroisoquinoline and phenyl groups. Dimethylamine protons appear as singlets (δ 2.90–3.0 ppm) .
- HRMS (ESI) : Validates molecular formulas (e.g., C₃₄H₃₂ClN₃O₅ for derivatives, m/z 598.2102) .
- X-ray Crystallography : Limited data, but SHELX programs (e.g., SHELXL) are used for small-molecule refinement .
Advanced: What strategies optimize receptor-binding selectivity for orexin-1 receptor (OX1R) antagonists?
Methodological Answer:
Substituent effects at the 1-position of tetrahydroisoquinoline critically influence OX1R selectivity:
Q. Table 2: Substituent Impact on OX1R Binding
| Substituent | IC₅₀ (OX1R) | Selectivity (OX1R/OX2R) | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenylmethyl | 7 nM | >100-fold | |
| Butyl | 68 nM | 10-fold |
Advanced: How does this compound interact with blood-brain barrier (BBB) transporters?
Methodological Answer:
Derivatives like 1-chloroelacridar (4a) are substrates for P-glycoprotein (P-gp) and Bcrp , limiting brain penetration. Methodologies include:
- In Vivo PET Imaging : Using -labeled analogs to quantify BBB permeability .
- Competitive Inhibition : Co-administration with P-gp inhibitors (e.g., JP-1302) enhances brain uptake .
Advanced: How are structure-activity relationship (SAR) studies conducted for analogs?
Methodological Answer:
Q. Table 3: SAR of Key Derivatives
| Compound | 1-Substituent | OX1R IC₅₀ (nM) | LogP |
|---|---|---|---|
| 56 | 3,4-Dimethoxyphenylmethyl | 7 | 3.2 |
| 62 | 2-[4-(Dimethylamino)phenyl]ethyl | 15 | 2.8 |
| 64 | Butyl | 68 | 2.1 |
Advanced: How are contradictions in antagonist efficacy data resolved?
Methodological Answer:
Discrepancies arise from substituent positioning or assay conditions . Mitigation strategies:
- Comparative Binding Assays : Use standardized OX1R membrane preparations to control for receptor density .
- Computational Docking : Identify steric clashes (e.g., bulky 1-substituents) using Schrödinger Suite or AutoDock .
- Meta-Analysis : Pool data from multiple studies to isolate confounding variables (e.g., solvent effects in NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
